molecular formula C18H22N4O3S B6507466 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide CAS No. 941932-48-5

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide

Cat. No.: B6507466
CAS No.: 941932-48-5
M. Wt: 374.5 g/mol
InChI Key: QEKHUVCLCXZHKM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide is a structurally complex molecule featuring:

  • A thiophene ring substituted at the 2-position.
  • An ethanediamide (oxamide) linker connecting to a 3-acetamidophenyl group, which adds rigidity and aromaticity.

This compound’s design integrates motifs seen in pharmaceuticals (e.g., antitumor agents, receptor-targeting molecules) and synthetic intermediates.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHUVCLCXZHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Weight Key Functional Groups Biological Activity Synthesis Steps Reference
Target Compound ~400 (estimated) Thiophene, dimethylaminoethyl, ethanediamide, 3-acetamidophenyl Unknown (hypothesized antitumor) Multi-step amidation/alkylation -
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide 393.15 Pyridine, chloro, carboxamide Not reported Carboxamide coupling
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide ~320 (estimated) Thiophene, acetyl, phthalimido Synthetic intermediate One-step from 3-acetylthiophen-2-amine
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 264.37 Thiophene, cyano, acetamide Intermediate for heterocycles Acid chloride activation + amine coupling
Antitumor Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide) - Quinolinone, dimethylaminoethyl IC50: 14.45 μM (P388 cells) Multi-step substitution

Key Observations :

Thiophene vs. Pyridine/Quinolinone: The target compound’s thiophene moiety distinguishes it from pyridine () or quinolinone () analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to pyridine’s electron-deficient ring .

Dimethylaminoethyl Group: This substituent is shared with ’s antitumor compound 1h, where it significantly improved activity (IC50 14.45 μM vs. >100 μM for parent compound). The dimethylamino group likely enhances solubility and membrane permeability .

Physicochemical Properties
  • Solubility: The dimethylamino group and acetamidophenyl moiety likely enhance water solubility compared to purely aromatic thiophene derivatives (e.g., ’s cyanothiophene-acetamide) .
  • Stability : The oxamide linker may reduce metabolic degradation compared to ester or simple amide linkages, as seen in ranitidine analogs () .

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